molecular formula C17H14N2O5S B2473601 3-(2-(Phenylsulfonyl)acetamido)benzofuran-2-carboxamide CAS No. 895460-02-3

3-(2-(Phenylsulfonyl)acetamido)benzofuran-2-carboxamide

Cat. No. B2473601
CAS RN: 895460-02-3
M. Wt: 358.37
InChI Key: IMLQQNFMJIBHAG-UHFFFAOYSA-N
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Description

The compound “3-(2-(Phenylsulfonyl)acetamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It is the main component of many biologically active natural and synthetic heterocycles . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran compounds have been developed that have solved some of the problems posed; for example, improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran derivatives have been extensively studied for their anti-tumor properties. Research indicates that many benzofuran compounds exhibit cytotoxic effects against cancer cells. These compounds interfere with cell division, induce apoptosis, and inhibit tumor growth. The specific mechanisms vary, but they often involve interactions with cellular targets related to cell cycle regulation and DNA replication .

Antibacterial Properties

Some benzofuran derivatives demonstrate potent antibacterial activity. Researchers have explored their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. These compounds may disrupt bacterial cell membranes, inhibit essential enzymes, or interfere with bacterial DNA replication. Their potential as novel antibiotics is an exciting area of investigation .

Antioxidant Effects

Benzofuran compounds possess antioxidant properties, which make them valuable in combating oxidative stress. By scavenging free radicals and reducing oxidative damage, these derivatives contribute to overall cellular health. Their potential application in preventing age-related diseases and promoting longevity is an active field of research .

Anti-Viral Activity

The recently discovered macrocyclic benzofuran compound has demonstrated anti-hepatitis C virus (HCV) activity. Researchers are investigating its potential as an effective therapeutic drug for HCV infection. Understanding the molecular interactions between this compound and viral proteins is crucial for drug development .

Anticancer Agents

Novel scaffold compounds derived from benzofuran, such as benzothiophene and benzofuran hybrids, have been developed as anticancer agents. These compounds exhibit promising cytotoxicity against cancer cells and may serve as leads for new cancer therapies. Researchers explore their mechanisms of action and optimize their efficacy .

Synthetic Chemistry

Benzofuran derivatives are essential building blocks in synthetic chemistry. Researchers have developed novel methods for constructing benzofuran rings, enabling the synthesis of complex polycyclic structures. Techniques like free radical cyclization cascade and proton quantum tunneling have facilitated the preparation of challenging benzofuran compounds. These synthetic approaches contribute to drug discovery and chemical synthesis .

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

properties

IUPAC Name

3-[[2-(benzenesulfonyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c18-17(21)16-15(12-8-4-5-9-13(12)24-16)19-14(20)10-25(22,23)11-6-2-1-3-7-11/h1-9H,10H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLQQNFMJIBHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Phenylsulfonyl)acetamido)benzofuran-2-carboxamide

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